1,3-Butansulton

Übersicht

Beschreibung

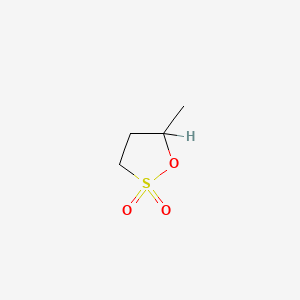

1,3-Butanesultone, also known as 1,3-butanesultone, is a heterocyclic compound with the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol . This compound is characterized by a five-membered ring containing sulfur and oxygen atoms, with a methyl group attached to the ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

1,3-Butanesultone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Wirkmechanismus

Target of Action

1,3-Butanesultone, also known as 5-Methyl-1,2-oxathiolane 2,2-dioxide or 5-methyloxathiolane 2,2-dioxide, is a chemical compound that primarily targets hydrophobic compounds possessing nucleophilic functional groups . This includes hydroxy groups and amino groups .

Mode of Action

The mode of action of 1,3-Butanesultone involves the introduction of the sulfobutyl group into these hydrophobic compounds . This interaction results in the sulfobutyl group being present as a neutral sodium salt, which significantly increases the water solubility of the derivatives .

Pharmacokinetics

Given its role in increasing the water solubility of hydrophobic compounds , it can be inferred that these properties may be influenced by the compound’s ability to modify the solubility of its targets.

Result of Action

The molecular and cellular effects of 1,3-Butanesultone’s action primarily involve changes in the solubility of its targets. By introducing the sulfobutyl group into hydrophobic compounds, 1,3-Butanesultone increases their water solubility , which can influence their behavior and interactions within the cellular environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Butanesultone. For instance, the presence of nucleophilic functional groups in the environment can affect the compound’s ability to introduce the sulfobutyl group into its targets . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Butanesultone can be synthesized through the acid-catalyzed reaction of allyl alcohol and sodium bisulfite . The reaction typically involves the following steps:

- Allyl alcohol is reacted with sodium bisulfite in the presence of an acid catalyst.

- The reaction mixture is heated to promote the formation of the desired product.

- The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,3-Butanesultone often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Butanesultone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the compound into thiols or sulfides.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Sulfonic Acids: Formed through oxidation reactions.

Thiols and Sulfides: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1,2-oxathiolane 2,2-dioxide: Similar structure but with a different position of the methyl group.

1,2-Oxathiolane-2,2-dioxide: Lacks the methyl group, leading to different chemical properties.

Uniqueness

1,3-Butanesultone is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This structural feature makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Biologische Aktivität

1,3-Butanesultone, a sulfonic acid derivative, has garnered attention due to its significant biological activity, particularly its mutagenic and carcinogenic properties. This compound is structurally similar to 1,3-propane sultone, which has been extensively studied for its effects on various biological systems. This article synthesizes current knowledge on the biological activity of 1,3-butanesultone, including case studies, experimental findings, and relevant data tables.

1,3-Butanesultone is a cyclic sulfonic acid ester that can be synthesized from butanesulfonic acid. It is primarily used in organic synthesis and as a reagent in various chemical reactions.

Biological Activity Overview

-

Mutagenicity :

- 1,3-Butanesultone has been shown to exhibit mutagenic properties in several studies. It induces DNA damage and mutations in bacterial systems and mammalian cells. The compound has been linked to chromosomal aberrations and sister chromatid exchanges in vitro.

-

Carcinogenicity :

- Animal studies have demonstrated that 1,3-butanesultone is a potent carcinogen. In experiments involving various mouse strains, significant tumor formation was observed following exposure through skin application and subcutaneous injection. The incidence of tumors was notably high among treated groups compared to controls.

Study 1: Tumor Induction in Mice

A study conducted by Doak et al. (1976) investigated the carcinogenic effects of 1,3-butanesultone on CF1 and C3H mice. The mice were treated with a 2.5% solution of the compound via skin application twice weekly for four weeks.

| Mouse Strain | Tumor Incidence (Male/Female) | Tumor Type |

|---|---|---|

| CF1 | 15/21 / 3/24 | Lymphoreticular neoplasms |

| C3H | 20/22 / 6/25 | Fibrosarcomas |

| CBah | 20/23 / 18/25 | Local tumors |

The results indicated a statistically significant increase in tumor-bearing mice compared to untreated controls.

Study 2: DNA Damage Assessment

Robbiano & Brambilla (1987) assessed DNA fragmentation in male Sprague-Dawley rats injected with 1,3-butanesultone at a dose of 30.5 mg/kg body weight. The study found:

- DNA Fragmentation : Increased alkaline elution rates indicated significant DNA damage within one hour post-injection.

- Tumor Formation : A notable increase in brain glioma incidence was observed in treated males.

The mutagenic activity of 1,3-butanesultone is primarily attributed to its ability to form DNA adducts through N7-alkylation of guanosine. This interaction leads to DNA strand breaks and subsequent genetic instability.

Summary of Findings

The biological activity of 1,3-butanesultone underscores its potential risks as a mutagen and carcinogen. Key findings from various studies include:

- Mutagenicity : Induces mutations and chromosomal aberrations.

- Carcinogenicity : Significant tumor induction observed in multiple animal models.

- Mechanistic Insights : DNA damage primarily through alkylation reactions.

Eigenschaften

IUPAC Name |

5-methyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-3-8(5,6)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHYISCRHEVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954547 | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-23-4 | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.